3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid
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Overview
Description
3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with methoxy and methyl groups, and a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid typically involves the reaction of 2,6-dimethoxy-4-methylbenzaldehyde with a suitable reagent to introduce the but-2-enoic acid moiety. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the but-2-enoic acid moiety can be reduced to form the saturated acid.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce the corresponding saturated acids.
Scientific Research Applications
3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid exerts its effects involves interactions with various molecular targets. The methoxy and methyl groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The but-2-enoic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethoxyphenyl)but-2-enoic acid: Similar structure but with different substitution pattern on the phenyl ring.
3-Methylbut-2-enoic acid, 4-methoxyphenyl ester: Similar backbone but with an ester functional group instead of a carboxylic acid
Uniqueness
3-(2,6-Dimethoxy-4-methylphenyl)but-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy and methyl groups on the phenyl ring, along with the but-2-enoic acid moiety, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
58530-25-9 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-(2,6-dimethoxy-4-methylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C13H16O4/c1-8-5-10(16-3)13(11(6-8)17-4)9(2)7-12(14)15/h5-7H,1-4H3,(H,14,15) |
InChI Key |
OVIOPOAKYHAXFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C(=CC(=O)O)C)OC |
Origin of Product |
United States |
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